2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE
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Overview
Description
2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiazolone ring, a phenylacetamide group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Thiazolone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Hydrazone Group: The thiazolone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Attachment of the Fluorobenzyl Group: The hydrazone intermediate is further reacted with a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl moiety.
Formation of the Phenylacetamide Group: Finally, the compound is reacted with phenylacetyl chloride in the presence of a base to form the phenylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring and the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone group, converting it to a hydrazine derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolone ring and hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the thiazolone ring and hydrazone linkage may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(E)-2-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE
- 2-{2-[(E)-2-((E)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE
Uniqueness
The presence of the fluorobenzyl group in 2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[2-[(4-fluorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c26-19-12-10-17(11-13-19)16-33-21-9-5-4-6-18(21)15-27-30-25-29-24(32)22(34-25)14-23(31)28-20-7-2-1-3-8-20/h1-13,15,22H,14,16H2,(H,28,31)(H,29,30,32)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKHNJSBINVBEP-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3OCC4=CC=C(C=C4)F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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